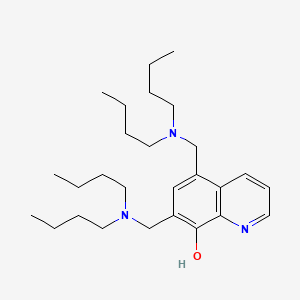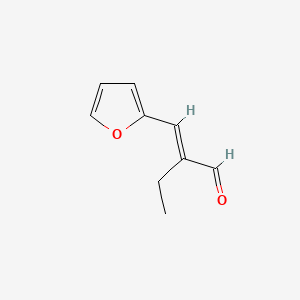![molecular formula C15H14O4 B12890381 1,3,4-Trimethoxydibenzo[b,d]furan CAS No. 88256-10-4](/img/structure/B12890381.png)
1,3,4-Trimethoxydibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Trimethoxydibenzo[b,d]furan is a member of the dibenzofuran family, characterized by its unique structure where three methoxy groups are attached to the dibenzofuran core
Méthodes De Préparation
The synthesis of 1,3,4-Trimethoxydibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran as the core structure.
Methoxylation: Methoxy groups are introduced at the 1, 3, and 4 positions of the dibenzofuran ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Reaction Conditions: The reactions are usually carried out under reflux conditions to ensure complete substitution. Solvents like acetone or dimethylformamide (DMF) are commonly used.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,3,4-Trimethoxydibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the available positions on the aromatic ring, using reagents like halogens or nitro groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,4-Trimethoxydibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, making them useful in studying enzyme functions and pathways.
Medicine: Some derivatives exhibit pharmacological activities, including anti-inflammatory and anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,4-Trimethoxydibenzo[b,d]furan and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
1,3,4-Trimethoxydibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran: This compound has hydroxy groups at positions 2 and 8, in addition to methoxy groups at positions 3, 4, and 7.
1,3,4-Trimethoxydibenzofuran: Similar to our compound but lacks the dibenzo[b,d] core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88256-10-4 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
1,3,4-trimethoxydibenzofuran |
InChI |
InChI=1S/C15H14O4/c1-16-11-8-12(17-2)14(18-3)15-13(11)9-6-4-5-7-10(9)19-15/h4-8H,1-3H3 |
Clé InChI |
HEUXBYITVNXTNO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1C3=CC=CC=C3O2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


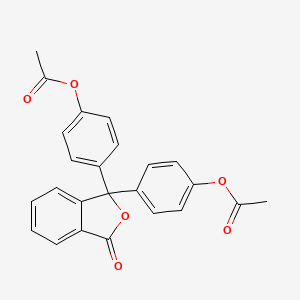
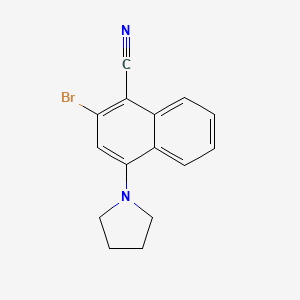


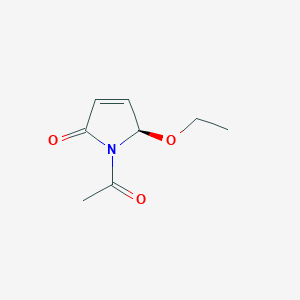
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
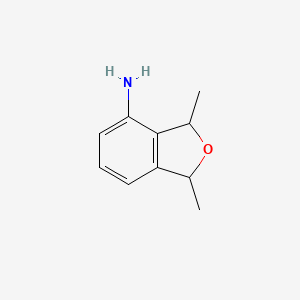
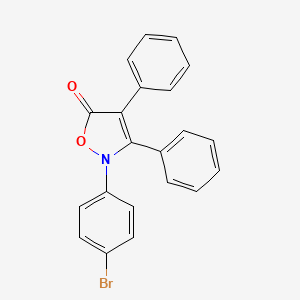
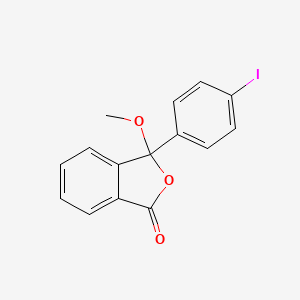
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
